molecular formula C56H94O7 B12604816 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate CAS No. 648907-70-4

3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate

Cat. No.: B12604816
CAS No.: 648907-70-4
M. Wt: 879.3 g/mol
InChI Key: ZWEBXVMLIHOOBH-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group substituted with a formyl and a hydroxy group, along with a benzoate moiety that is further substituted with three tetradecyloxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzoate core, followed by the introduction of the tetradecyloxy groups through etherification reactions. The formyl and hydroxy groups are then introduced via selective functionalization of the phenyl ring. Common reagents used in these reactions include alkyl halides, aldehydes, and phenols, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxy group can participate in hydrogen bonding. The tetradecyloxy groups contribute to the compound’s hydrophobic interactions, influencing its behavior in biological systems and materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
  • 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate

Uniqueness

Compared to similar compounds, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is unique due to the specific length of its alkyl chains (tetradecyloxy groups), which can influence its solubility, melting point, and interaction with other molecules. This makes it particularly suitable for applications requiring specific amphiphilic properties.

Properties

CAS No.

648907-70-4

Molecular Formula

C56H94O7

Molecular Weight

879.3 g/mol

IUPAC Name

(3-formyl-4-hydroxyphenyl) 3,4,5-tri(tetradecoxy)benzoate

InChI

InChI=1S/C56H94O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-60-53-46-49(56(59)63-51-40-41-52(58)50(45-51)48-57)47-54(61-43-38-35-32-29-26-23-20-17-14-11-8-5-2)55(53)62-44-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-41,45-48,58H,4-39,42-44H2,1-3H3

InChI Key

ZWEBXVMLIHOOBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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